tert-Butyl (3-(4-amino-3-(isopropylsulfonyl)-1H-pyrazol-1-yl)propyl)carbamate
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Overview
Description
tert-Butyl (3-(4-amino-3-(isopropylsulfonyl)-1H-pyrazol-1-yl)propyl)carbamate is a complex organic compound that features a tert-butyl carbamate group attached to a pyrazole ring
Preparation Methods
The synthesis of tert-Butyl (3-(4-amino-3-(isopropylsulfonyl)-1H-pyrazol-1-yl)propyl)carbamate typically involves multiple steps. The synthetic route often starts with the preparation of the pyrazole ring, followed by the introduction of the isopropylsulfonyl group. The final steps involve the attachment of the tert-butyl carbamate group. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for the successful synthesis of this compound .
Chemical Reactions Analysis
tert-Butyl (3-(4-amino-3-(isopropylsulfonyl)-1H-pyrazol-1-yl)propyl)carbamate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Substitution: The amino group can participate in substitution reactions, forming derivatives with different functional groups.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions .
Scientific Research Applications
tert-Butyl (3-(4-amino-3-(isopropylsulfonyl)-1H-pyrazol-1-yl)propyl)carbamate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules.
Biology: The compound’s derivatives are studied for their potential biological activities.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.
Industry: It is used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of tert-Butyl (3-(4-amino-3-(isopropylsulfonyl)-1H-pyrazol-1-yl)propyl)carbamate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved depend on the specific application and the nature of the target .
Comparison with Similar Compounds
Similar compounds to tert-Butyl (3-(4-amino-3-(isopropylsulfonyl)-1H-pyrazol-1-yl)propyl)carbamate include other pyrazole derivatives with different substituents. These compounds may have similar chemical properties but differ in their biological activities and applications.
Properties
Molecular Formula |
C14H26N4O4S |
---|---|
Molecular Weight |
346.45 g/mol |
IUPAC Name |
tert-butyl N-[3-(4-amino-3-propan-2-ylsulfonylpyrazol-1-yl)propyl]carbamate |
InChI |
InChI=1S/C14H26N4O4S/c1-10(2)23(20,21)12-11(15)9-18(17-12)8-6-7-16-13(19)22-14(3,4)5/h9-10H,6-8,15H2,1-5H3,(H,16,19) |
InChI Key |
PGMYAZKIPHOQKE-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)S(=O)(=O)C1=NN(C=C1N)CCCNC(=O)OC(C)(C)C |
Origin of Product |
United States |
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